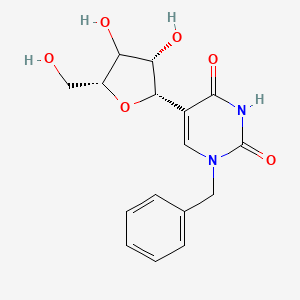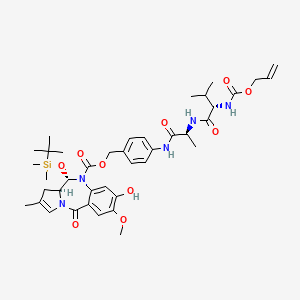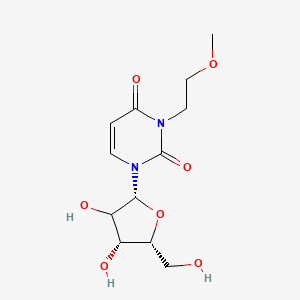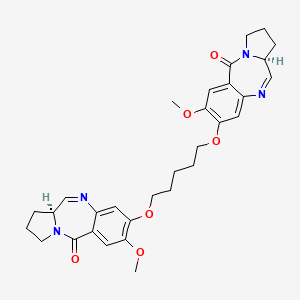
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide is a chemical compound with the molecular formula C16H14F3N3O3 and a molecular weight of 353.30 g/mol . This compound is known for its role as a potent and selective agonist of the potassium K2P channel TASK-3 (KCNK9) . It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a suitable aromatic compound, followed by reduction to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide is widely used in scientific research due to its ability to selectively activate the TASK-3 potassium channel . This property makes it valuable in studies related to:
Chemistry: Investigating the reactivity and stability of trifluoromethyl-substituted aromatic compounds.
Biology: Exploring the role of potassium channels in cellular physiology.
Medicine: Potential therapeutic applications in conditions involving potassium channel dysfunction.
Industry: Development of new materials and chemical processes leveraging its unique properties.
作用机制
The compound exerts its effects by selectively activating the TASK-3 potassium channel (KCNK9) . This activation leads to changes in cellular ion flow, which can influence various physiological processes. The molecular targets and pathways involved include the modulation of membrane potential and cellular excitability.
相似化合物的比较
Similar Compounds
Some compounds similar to N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide include:
- 2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]-benzamide
- 2-Fluoro-N-methyl-4-nitrobenzamide
Uniqueness
What sets this compound apart is its high selectivity and potency as a TASK-3 potassium channel agonist . This specificity makes it a valuable tool in research focused on potassium channel function and related physiological processes.
属性
分子式 |
C16H14F3N3O3 |
|---|---|
分子量 |
353.30 g/mol |
IUPAC 名称 |
N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)13-10-12(22(24)25)6-7-14(13)20-8-9-21-15(23)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2,(H,21,23) |
InChI 键 |
LUJDPMMSYZQCHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
